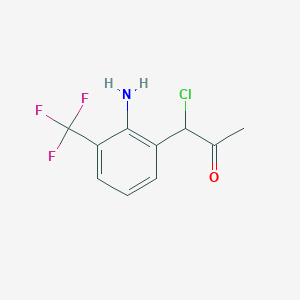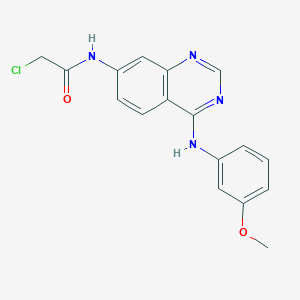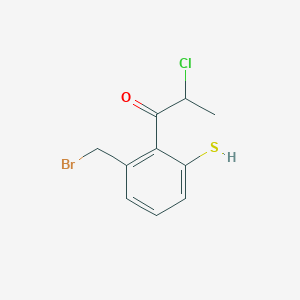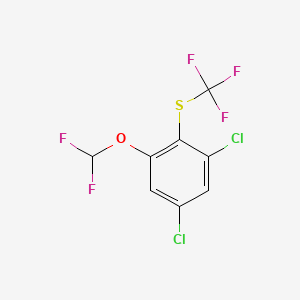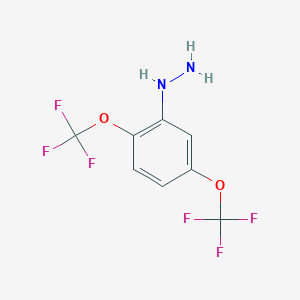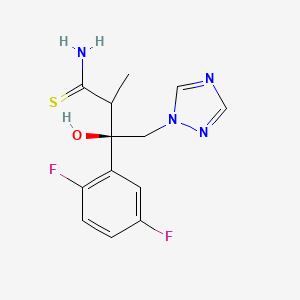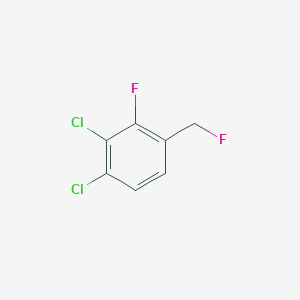
Thalidomide-propargyl-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-propargyl-OH is a derivative of thalidomide, a compound historically known for its sedative properties and its tragic teratogenic effects. Thalidomide and its derivatives have since found new applications in medicine, particularly in the treatment of multiple myeloma and leprosy. This compound is of interest due to its potential biological activities and its role in targeted protein degradation.
Méthodes De Préparation
The synthesis of Thalidomide-propargyl-OH involves several steps, starting from thalidomide. The propargyl group is introduced through a series of chemical reactions, typically involving the use of propargyl bromide and a base such as potassium carbonate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
Thalidomide-propargyl-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the propargyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Thalidomide-propargyl-OH has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its effects on protein degradation pathways, specifically targeting proteins for degradation via the ubiquitin-proteasome system.
Medicine: this compound is investigated for its potential therapeutic effects in cancer treatment, leveraging its ability to modulate immune responses and inhibit angiogenesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thalidomide-propargyl-OH involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their subsequent degradation. This process is crucial for the compound’s therapeutic effects, particularly in cancer treatment, where it helps to eliminate disease-related proteins.
Comparaison Avec Des Composés Similaires
Thalidomide-propargyl-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar mechanism of action but differ in their potency and side effect profiles. This compound is unique due to the presence of the propargyl group, which may confer additional chemical reactivity and biological activity. Other similar compounds include tetrafluorinated thalidomide analogues, which have been shown to possess antiangiogenic properties and are being explored for their anticancer effects.
Propriétés
Formule moléculaire |
C16H12N2O5 |
|---|---|
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,6-8H2,(H,17,20,21) |
Clé InChI |
PDVQCRGWUAGFKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


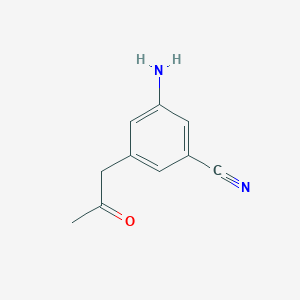
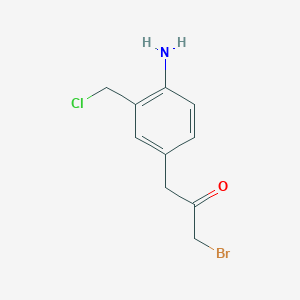

![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

